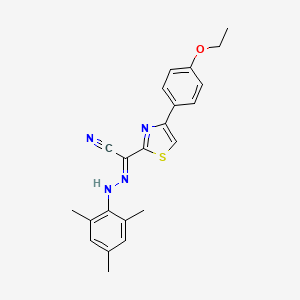![molecular formula C13H10FN5O2 B2558904 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 919843-55-3](/img/structure/B2558904.png)
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazolopyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The presence of a fluorophenyl group could potentially enhance its biological activity due to the unique properties of fluorine.
Molecular Structure Analysis
The compound contains a pyrazolopyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. It also has a fluorophenyl group attached, which could influence its physical and chemical properties .Chemical Reactions Analysis
Pyrazolopyrimidines can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. The presence of a fluorine atom could enhance its lipophilicity, potentially improving its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (see Figure 1). These structures have attracted the interest of medicinal chemists due to their close resemblance to purine bases like adenine and guanine. Let’s explore the unique applications of this compound .
Substituent Diversity
The substituents present at specific positions in pyrazolo[3,4-b]pyridines significantly influence their properties. Let’s focus on the substituents at positions N1, C3, C4, C5, and C6:
Such groups determine the nature of the substituent present at C3 of the final 1H-pyrazolo[3,4-b]pyridine formed. Researchers have explored various substitution patterns to optimize desired properties .
Synthetic Methods
The synthesis of pyrazolo[3,4-b]pyridines involves several strategies. Researchers can start from either a preformed pyrazole or pyridine ring. Common synthetic methods include cyclization reactions, condensations, and functional group transformations. These approaches allow access to diverse derivatives with tailored properties .
Biomedical Applications
Antibacterial and Antifungal Agents Some pyrazolo[3,4-b]pyridines exhibit promising antibacterial and antifungal activity. Researchers have screened derivatives for inhibition against various pathogens, comparing them to standard drugs like amoxicillin, chloramphenicol, and ciprofloxacin .
Pharmacological Activities Pyrazolo[3,4-b]pyridines have shown diverse pharmacological effects. These include anti-inflammatory, antioxidant, and antitumor activities. Researchers continue to explore their potential in drug development .
Enzyme Inhibitors Certain derivatives act as enzyme inhibitors, targeting specific enzymes involved in diseases. These compounds hold promise for therapeutic interventions .
Neurological Disorders : Researchers investigate pyrazolo[3,4-b]pyridines as potential agents for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c1-8(20)17-18-7-15-12-11(13(18)21)6-16-19(12)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRMPKUIHDATBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2558829.png)



![8-(5-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2558837.png)

![N-(3-ethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2558839.png)
![1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2558840.png)

![2,5-Dimethyl-7-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2558843.png)
![7-acetyl-3-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)